molecular formula C25H32ClNO5S B14332631 12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid CAS No. 111855-67-5

12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid

Cat. No.: B14332631
CAS No.: 111855-67-5
M. Wt: 494.0 g/mol
InChI Key: QSZYAXXMLAVCHV-UHFFFAOYSA-N
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Description

12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid is a complex organic compound that features a benzene ring substituted with benzoyl and chlorobenzene sulfonyl groups, linked to a dodecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid typically involves multiple steps:

    Formation of the Benzoyl Chloride Intermediate: Benzoyl chloride is synthesized by reacting benzoyl chloride with thionyl chloride under reflux conditions.

    Sulfonylation: The benzoyl chloride intermediate undergoes sulfonylation with chlorobenzene sulfonyl chloride in the presence of a base such as pyridine.

    Amidation: The sulfonylated product is then reacted with dodecanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzene ring can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: Inhibition of key enzymes like cyclooxygenase (COX) and modulation of signaling pathways such as the NF-κB pathway.

Comparison with Similar Compounds

Similar Compounds

  • 12-[(3-Benzoyl-4-methylbenzene-1-sulfonyl)amino]dodecanoic acid
  • 12-[(3-Benzoyl-4-fluorobenzene-1-sulfonyl)amino]dodecanoic acid

Uniqueness

12-[(3-Benzoyl-4-chlorobenzene-1-sulfonyl)amino]dodecanoic acid is unique due to the presence of the chlorobenzene sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

111855-67-5

Molecular Formula

C25H32ClNO5S

Molecular Weight

494.0 g/mol

IUPAC Name

12-[(3-benzoyl-4-chlorophenyl)sulfonylamino]dodecanoic acid

InChI

InChI=1S/C25H32ClNO5S/c26-23-17-16-21(19-22(23)25(30)20-13-9-8-10-14-20)33(31,32)27-18-12-7-5-3-1-2-4-6-11-15-24(28)29/h8-10,13-14,16-17,19,27H,1-7,11-12,15,18H2,(H,28,29)

InChI Key

QSZYAXXMLAVCHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCCCCCCCCCCC(=O)O)Cl

Origin of Product

United States

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